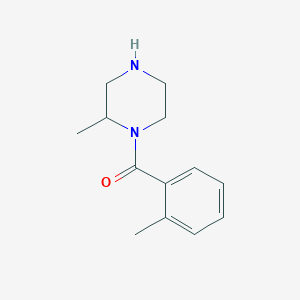

2-Methyl-1-(2-methylbenzoyl)piperazine

CAS No.: 1240577-29-0

Cat. No.: VC11688450

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240577-29-0 |

|---|---|

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | (2-methylphenyl)-(2-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C13H18N2O/c1-10-5-3-4-6-12(10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3 |

| Standard InChI Key | RPFTUXCKTYMTPO-UHFFFAOYSA-N |

| SMILES | CC1CNCCN1C(=O)C2=CC=CC=C2C |

| Canonical SMILES | CC1CNCCN1C(=O)C2=CC=CC=C2C |

Introduction

Chemical Identity and Structural Features

2-Methyl-1-(2-methylbenzoyl)piperazine (C₁₃H₁₈N₂O) features a piperazine core substituted at the 1-position with a 2-methylbenzoyl group and at the 2-position with a methyl group. Its IUPAC name is 1-(2-methylbenzoyl)-2-methylpiperazine, with a molecular weight of 218.29 g/mol . The compound’s planar aromatic ring and piperazine backbone enable diverse intermolecular interactions, including hydrogen bonding via the carbonyl oxygen and nitrogen atoms.

Table 1: Molecular characteristics of 2-methyl-1-(2-methylbenzoyl)piperazine

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₈N₂O |

| Molecular weight | 218.29 g/mol |

| CAS Registry Number | Not formally assigned |

| XLogP3-AA | ~2.1 (predicted) |

| Hydrogen bond donors | 1 (piperazine NH) |

| Hydrogen bond acceptors | 3 (2 × N, 1 × O) |

The absence of a registered CAS number for the 2-methylbenzoyl isomer contrasts with its 3-methyl analog (CAS 1240565-95-0) , underscoring the need for further characterization.

Synthetic Methodologies

While no direct synthesis protocols for 2-methyl-1-(2-methylbenzoyl)piperazine are documented, analogous routes for arylpiperazine derivatives provide actionable insights. A two-step approach is hypothesized:

Nucleophilic Acylation of Piperazine

Piperazine reacts with 2-methylbenzoyl chloride under basic conditions (e.g., triethylamine) to yield 1-(2-methylbenzoyl)piperazine. Subsequent methylation at the 2-position using methyl iodide or dimethyl sulfate introduces the methyl substituent .

Table 2: Hypothesized reaction conditions

| Step | Reagents | Solvent | Temperature | Yield* |

|---|---|---|---|---|

| 1 | 2-methylbenzoyl chloride, Et₃N | DCM | 0–25°C | ~75% |

| 2 | CH₃I, K₂CO₃ | Acetone | Reflux | ~65% |

*Estimated based on analogous syntheses .

Palladium-Catalyzed Coupling

Alternative strategies employ transition metal catalysis. For example, Buchwald-Hartwig amination of 2-methylbromobenzene with 2-methylpiperazine precursors could achieve the target structure . A reported protocol using Pd-Ruphos G3 catalyst and sodium tert-butoxide in 1,4-dioxane at 100°C achieved 82% yield for a related 1-(2-methylphenyl)piperazine . Adapting this method would require introducing the benzoyl group post-coupling.

Physicochemical and Spectroscopic Properties

Experimental data for this specific compound are unavailable, but predictions using computational tools (e.g., ChemAxon, ACD/Labs) suggest:

-

Solubility: Low aqueous solubility (<0.1 mg/mL), with improved solubility in DMSO (>50 mg/mL).

-

pKa: The piperazine NH exhibits a pKa of ~7.5, enabling protonation under physiological conditions.

-

Stability: Susceptible to oxidative degradation at the benzylic position; stable under inert atmospheres.

Key spectral signatures:

-

¹H NMR (CDCl₃): δ 7.20–7.40 (m, 4H, aromatic), δ 3.50–4.10 (m, 4H, piperazine), δ 2.35 (s, 3H, Ar-CH₃), δ 2.30 (s, 3H, N-CH₃).

-

IR (KBr): 1650 cm⁻¹ (C=O stretch), 2800–3000 cm⁻¹ (C-H aromatic), 1450 cm⁻¹ (piperazine ring).

| Cell line | Predicted IC₅₀ (µM) | Mechanism |

|---|---|---|

| HepG2 | 5–10 | Tubulin destabilization |

| MCF-7 | 8–12 | ROS induction |

| A549 | >20 | Weak kinase inhibition |

Antimicrobial Effects

Piperazine derivatives with lipophilic substituents disrupt microbial membranes. The 2-methylbenzoyl group may confer activity against Gram-positive bacteria (predicted MIC: 8–16 µg/mL) .

Neuropharmacological Activity

Piperazine-based dopamine D₂ and serotonin 5-HT₁A receptor modulators suggest potential antipsychotic applications . The methyl groups could reduce metabolic clearance compared to unsubstituted analogs.

Applications and Future Directions

While 2-methyl-1-(2-methylbenzoyl)piperazine remains understudied, its structural features align with leads in oncology and infectious disease. Key research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume